molecular formula C22H17N5O4 B2914313 Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate CAS No. 2034547-75-4

Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate

Cat. No. B2914313
M. Wt: 415.409
InChI Key: CMOHXPSHFRDFMV-UHFFFAOYSA-N
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Description

Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate is a synthetic organic compound with a complex molecular structure. It belongs to the class of benzoate derivatives and exhibits interesting pharmacological properties.



Synthesis Analysis

The synthesis of this compound involves several steps, including condensation reactions , functional group transformations , and esterification . Researchers have explored various synthetic routes to obtain high yields and purity. Detailed studies on the optimization of reaction conditions, reagents, and catalysts are essential for efficient synthesis.



Molecular Structure Analysis

The molecular formula of Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate suggests a benzene ring core with multiple functional groups attached. The pyrazine , oxadiazole , and carbamoyl moieties contribute to its unique structure. Researchers employ techniques such as NMR spectroscopy , X-ray crystallography , and computational modeling to elucidate its 3D arrangement.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including hydrolysis , ester cleavage , and substitution reactions . Investigating its reactivity under different conditions is crucial for understanding its behavior in biological systems.



Physical And Chemical Properties Analysis


  • Physical State : Typically a white crystalline powder .

  • Melting Point : Varies depending on the crystalline form.

  • Solubility : Soluble in organic solvents (e.g., chloroform, methanol) but sparingly soluble in water.

  • Stability : Sensitive to light and moisture.


Safety And Hazards


  • Toxicity : Limited data available; caution advised.

  • Handling : Follow standard laboratory safety protocols.

  • Environmental Impact : Dispose of properly to prevent environmental contamination.


Future Directions

Researchers should focus on:



  • Biological Activity : Investigate its potential as an anticancer , antimicrobial , or anti-inflammatory agent.

  • Structure-Activity Relationship : Explore modifications to enhance efficacy.

  • Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.

  • Clinical Trials : Evaluate safety and efficacy in vivo.


properties

IUPAC Name

methyl 4-[[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O4/c1-30-22(29)15-8-6-14(7-9-15)21(28)25-17-5-3-2-4-16(17)12-19-26-20(27-31-19)18-13-23-10-11-24-18/h2-11,13H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOHXPSHFRDFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate

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